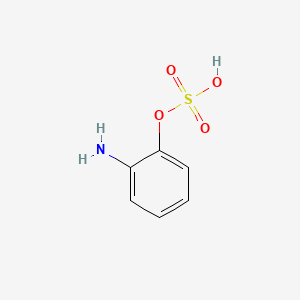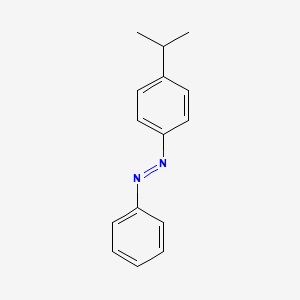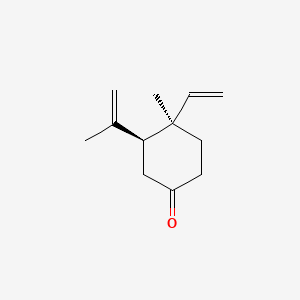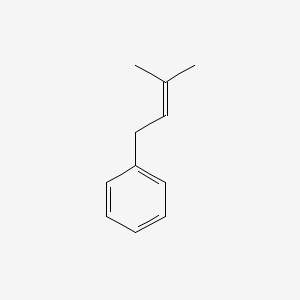
(3-Methyl-2-butenyl)benzene
概要
説明
(3-Methyl-2-butenyl)benzene is a chemical compound that belongs to the family of alkylbenzenes. It is also known as isoprenylbenzene or 2-methyl-2-butenylbenzene. This compound is widely used in the fragrance industry due to its pleasant odor. However, it also has various scientific research applications, including its use as a precursor in the synthesis of biologically active compounds.
科学的研究の応用
1. Catalytic Processes and Chemical Synthesis
In a study by Acosta-Ramírez et al. (2008), the catalytic potential of [Ni(COD)2] and TRIPHOS in isomerization reactions was explored. The presence of benzene in the reaction mixture was confirmed, showcasing its role in such catalytic processes (Acosta-Ramírez et al., 2008). Similarly, Zhang and Widenhoefer (2008) demonstrated the use of gold(I)-catalyzed intermolecular hydroalkoxylation of allenes with alcohols, resulting in high yields of benzene derivatives (Zhang & Widenhoefer, 2008).
2. Stereochemistry in Organic Reactions
Segi et al. (1982) investigated the Friedel-Crafts alkylation of benzene, which produced 3-phenyl-1-butanol with varying configurations. This study highlighted the stereochemical aspects of benzene reactions in organic chemistry (Segi et al., 1982).
3. Detection and Analysis Techniques
Leibrock and Huey (2000) utilized benzene cations in a chemical ionization mass spectrometer to study reactions with volatile organic compounds. This demonstrates the application of benzene derivatives in analytical chemistry for detecting specific organic compounds (Leibrock & Huey, 2000).
4. Synthesis of Specific Organic Compounds
Jian-ping Huang (2006) explored the synthesis of (trans-4-bromo-3-methyl-2-butenyl)oxymethyl benzene, a specific derivative of benzene. This research contributes to the synthesis of complex organic molecules (Huang Jian-ping, 2006).
5. Electrosynthesis and Functionalized Benzene Derivatives
Uneyama et al. (1983) reported on the electrochemical preparation of functionalized benzene derivatives, showcasing the use of electrosynthesis in creating specific benzene compounds (Uneyama et al., 1983).
Safety and Hazards
While specific safety and hazard data for “(3-Methyl-2-butenyl)benzene” was not found, it’s important to handle all chemical substances with care. General safety measures include avoiding contact with skin and eyes, and avoiding inhalation of vapor or mist . It’s also crucial to keep the substance away from sources of ignition .
作用機序
Target of Action
(3-Methyl-2-butenyl)benzene, also known as 3-Methyl-1-phenyl-2-butene
Mode of Action
It is known that benzene derivatives can undergo electrophilic substitution reactions . In these reactions, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged intermediate . This could potentially be a part of the interaction mechanism of this compound with its targets.
Biochemical Pathways
It’s worth noting that benzene derivatives can participate in various biochemical reactions, including the suzuki–miyaura coupling . This reaction is widely applied in carbon–carbon bond forming reactions, and it involves the use of organoboron reagents .
Pharmacokinetics
The compound’s molecular weight of 1462289 suggests it may have good bioavailability, as compounds with a molecular weight below 500 are generally well-absorbed .
Result of Action
The compound’s potential to form sigma-bonds with the benzene ring suggests it may have the ability to modify the structure of target molecules, potentially altering their function.
生化学分析
Biochemical Properties
(3-Methyl-2-butenyl)benzene plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. This compound is known to interact with cytochrome P450 enzymes, which are crucial for the metabolism of various substances in the body . The interaction between this compound and cytochrome P450 enzymes involves the oxidation of the compound, leading to the formation of reactive intermediates. These intermediates can further react with other biomolecules, such as proteins and nucleic acids, potentially leading to various biochemical effects.
Cellular Effects
The effects of this compound on cellular processes are diverse and depend on the concentration and exposure duration. At lower concentrations, this compound can modulate cell signaling pathways, influencing gene expression and cellular metabolism . For instance, this compound has been shown to activate the MAPK/ERK signaling pathway, which plays a crucial role in cell proliferation and differentiation. Additionally, this compound can affect the expression of genes involved in oxidative stress response, leading to changes in cellular metabolism and function.
Molecular Mechanism
The molecular mechanism of action of this compound involves its interaction with various biomolecules, including enzymes and receptors. One of the primary mechanisms is the binding of this compound to cytochrome P450 enzymes, leading to the formation of reactive intermediates . These intermediates can inhibit or activate other enzymes, resulting in changes in cellular processes. Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to alterations in cellular function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. This compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to the formation of various degradation products . These degradation products can have different biochemical and cellular effects compared to the parent compound. Long-term exposure to this compound in in vitro or in vivo studies has shown that it can lead to changes in cellular function, including alterations in cell proliferation and apoptosis.
Dosage Effects in Animal Models
The effects of this compound in animal models vary with different dosages. At lower doses, this compound can have beneficial effects, such as modulating cell signaling pathways and enhancing cellular function . At higher doses, this compound can exhibit toxic effects, including oxidative stress, DNA damage, and apoptosis. These adverse effects are often dose-dependent, with higher doses leading to more severe toxicity.
Metabolic Pathways
This compound is involved in various metabolic pathways, primarily through its interaction with cytochrome P450 enzymes . The metabolism of this compound involves oxidation, leading to the formation of reactive intermediates that can further react with other biomolecules. These metabolic reactions can affect metabolic flux and metabolite levels, leading to changes in cellular function and overall metabolism.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins . This compound can be transported across cell membranes through passive diffusion or active transport mechanisms. Once inside the cell, this compound can bind to specific proteins, affecting its localization and accumulation within different cellular compartments.
Subcellular Localization
The subcellular localization of this compound is influenced by its chemical properties and interactions with cellular components . This compound can localize to various subcellular compartments, including the cytoplasm, mitochondria, and endoplasmic reticulum. The localization of this compound can affect its activity and function, as it may interact with different biomolecules in specific cellular compartments. Additionally, post-translational modifications and targeting signals can direct this compound to specific organelles, influencing its biochemical and cellular effects.
特性
IUPAC Name |
3-methylbut-2-enylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14/c1-10(2)8-9-11-6-4-3-5-7-11/h3-8H,9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGADZHWYGCKKJF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCC1=CC=CC=C1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40196330 | |
| Record name | Benzene, (3-methyl-2-butenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40196330 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
4489-84-3 | |
| Record name | Benzene, (3-methyl-2-butenyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004489843 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzene, (3-methyl-2-butenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40196330 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (3-Methyl-2-butenyl)benzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the role of (3-methyl-2-butenyl)benzene in the synthesis of 1,1-dimethyl-4-indanol derivatives?
A1: this compound derivatives, specifically 2-(3-methyl-2-butenyl)phenols (5a,b) and 1-methoxy-2-(3-methyl-2-butenyl)benzenes (6a,b), serve as crucial intermediates in the synthesis of 1,1-dimethyl-4-indanols (3a,b) []. These intermediates undergo intramolecular Friedel–Crafts cyclization, a key step in forming the desired indanol structure [].
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



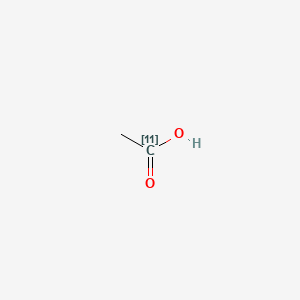
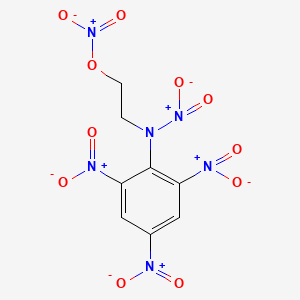
![4-[[Dimethoxyphosphoryl(phenyl)methyl]amino]benzoic acid](/img/structure/B1208550.png)
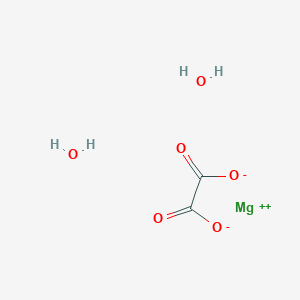

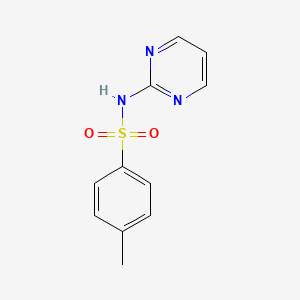
![N6-[2-[5-(diethylamino)pentan-2-ylamino]-6-methyl-4-pyrimidinyl]-2-methylquinoline-4,6-diamine](/img/structure/B1208556.png)


